Cypermethrin-profenofos mixt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

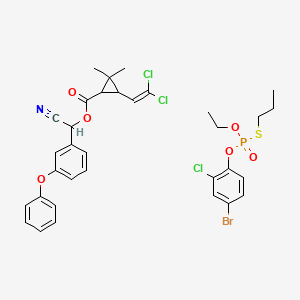

Cypermethrin-profenofos mixture is a combination of two insecticides: cypermethrin, a synthetic pyrethroid, and profenofos, an organophosphate. This mixture is widely used in agriculture to control a variety of pests, particularly in cotton and rice crops. Cypermethrin acts as a neurotoxin, affecting the nervous system of insects, while profenofos inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cypermethrin-profenofos mixture involves the synthesis of each component separately, followed by their combination. Cypermethrin is synthesized through the esterification of cyano(3-phenoxyphenyl)methyl with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate. Profenofos is synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .

Industrial Production Methods

In industrial production, cypermethrin and profenofos are combined in specific ratios to form an emulsifiable concentrate. The typical formulation contains 40% profenofos and 4% cypermethrin. The mixture is then emulsified using surfactants such as calcium dodecylbenzenesulfonate and ricinus oil polyethenoxy ether, and dissolved in organic solvents like xylene or toluene .

Análisis De Reacciones Químicas

Types of Reactions

Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions

Hydrolysis: In the presence of water, cypermethrin and profenofos can hydrolyze to form their respective acids and alcohols.

Oxidation: Cypermethrin can be oxidized to form 3-phenoxybenzoic acid, while profenofos can be oxidized to form 4-bromo-2-chlorophenol.

Photodegradation: Both compounds can degrade under UV light, leading to the formation of various photoproducts

Major Products Formed

Cypermethrin: 3-phenoxybenzoic acid, cyano(3-phenoxyphenyl)methanol.

Profenofos: 4-bromo-2-chlorophenol, O-ethyl S-propyl phosphorothioate

Aplicaciones Científicas De Investigación

Cypermethrin-profenofos mixture has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the degradation and environmental fate of pesticides.

Biology: Employed in studies on the effects of pesticides on non-target organisms, such as aquatic life and beneficial insects

Medicine: Investigated for its potential toxicological effects on human health, including neurotoxicity and endocrine disruption.

Industry: Widely used in agriculture to control pests in crops like cotton, rice, and vegetables, leading to increased crop yields and reduced pest-related losses

Mecanismo De Acción

Cypermethrin

Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .

Profenofos

Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .

Comparación Con Compuestos Similares

Similar Compounds

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action to profenofos.

Deltamethrin: A synthetic pyrethroid similar to cypermethrin, used for controlling a wide range of pests.

Malathion: An organophosphate insecticide with a similar mode of action to profenofos.

Uniqueness

The combination of cypermethrin and profenofos provides a synergistic effect, enhancing the overall insecticidal activity. This mixture is particularly effective against resistant pest populations, offering a broader spectrum of control compared to individual formulations .

Propiedades

Número CAS |

82464-73-1 |

|---|---|

Fórmula molecular |

C33H34BrCl3NO6PS |

Peso molecular |

789.9 g/mol |

Nombre IUPAC |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3 |

Clave InChI |

BVQMZLDAZAQWNZ-UHFFFAOYSA-N |

SMILES canónico |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)

![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)

![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)

![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)

![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)